3-(5-BROMO-2-HYDROXYPHENYL)-1-METHYL-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Overview
Description
3-(5-BROMO-2-HYDROXYPHENYL)-1-METHYL-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a brominated hydroxyphenyl group, a methyl group, and a dioxo-pyrrolo-pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BROMO-2-HYDROXYPHENYL)-1-METHYL-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the pyrrole core. One common method involves the condensation of a 1,4-dicarbonyl compound with an amine in the presence of a catalyst. The brominated hydroxyphenyl group can be introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can improve the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents can reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(5-BROMO-2-HYDROXYPHENYL)-1-METHYL-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The brominated group can be reduced to form a hydroxyphenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyphenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-BROMO-2-HYDROXYPHENYL)-1-METHYL-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-BROMO-2-HYDROXYPHENYL)-1-METHYL-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The brominated hydroxyphenyl group can interact with enzymes or receptors, modulating their activity. The dioxo-pyrrolo-pyrrole core can also interact with various biological pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrole-3-carboxylic acid: Shares the brominated pyrrole core but lacks the hydroxyphenyl and dioxo groups.
1H-Pyrrole-2,3,5-tricarboxylic acid: Contains multiple carboxylic acid groups but lacks the brominated hydroxyphenyl group.
5-Bromo-3-hydroxypyridine-2-carboxylic acid: Contains a brominated hydroxy group but has a pyridine core instead of a pyrrolo-pyrrole core.
Uniqueness
3-(5-BROMO-2-HYDROXYPHENYL)-1-METHYL-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is unique due to its combination of a brominated hydroxyphenyl group, a methyl group, and a dioxo-pyrrolo-pyrrole core. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)-3-methyl-4,6-dioxo-5-phenyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O5/c1-20(19(27)28)15-14(16(22-20)12-9-10(21)7-8-13(12)24)17(25)23(18(15)26)11-5-3-2-4-6-11/h2-9,14-16,22,24H,1H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEZGDPEORRHDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C(N1)C3=C(C=CC(=C3)Br)O)C(=O)N(C2=O)C4=CC=CC=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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